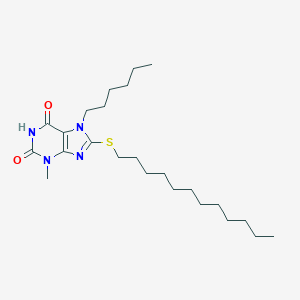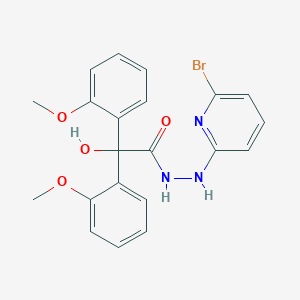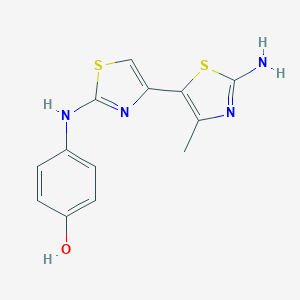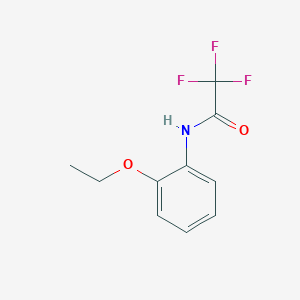
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as DSH, is a novel purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, biochemistry, and molecular biology. DSH is a heterocyclic compound that contains a purine ring, which is a building block of DNA and RNA.
作用机制
The mechanism of action of 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is based on its ability to interact with nucleic acids and proteins. This compound binds to the active site of enzymes that are involved in nucleic acid synthesis, thereby inhibiting their activity. In addition, this compound can intercalate into the DNA double helix, causing structural distortions and preventing DNA replication and transcription. Furthermore, this compound can bind to proteins that are involved in viral replication, thereby inhibiting their function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antiviral, anticancer, and antimicrobial activities. This compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.
实验室实验的优点和局限性
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized by a simple and efficient method, and it is stable under a wide range of conditions. Furthermore, this compound has low toxicity, making it suitable for use in cell culture and animal studies. However, this compound has some limitations, including its limited solubility in water and its potential for nonspecific binding to proteins and nucleic acids.
未来方向
There are several future directions for research on 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, including the development of new derivatives with improved antiviral and anticancer activity, the study of its interactions with nucleic acids and proteins at the atomic level, and the investigation of its potential use as a therapeutic agent for viral infections and cancer. Additionally, this compound can be used as a tool to study the mechanism of action of various enzymes and proteins, providing insights into their function and potential targets for drug development.
合成方法
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by a simple and efficient method, which involves the reaction of 7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione with dodecanethiol in the presence of a base catalyst. The reaction proceeds through the formation of a sulfonium intermediate, which is subsequently converted to this compound by elimination of the leaving group. The yield of this compound can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
科学研究应用
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in drug development, biochemistry, and molecular biology. In drug development, this compound has been shown to exhibit potent antiviral activity against a broad range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. This compound acts by inhibiting the viral replication process, thereby preventing the virus from spreading to other cells. Additionally, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
In biochemistry and molecular biology, this compound has been used as a tool to study the mechanism of action of various enzymes, including DNA polymerases, RNA polymerases, and reverse transcriptases. This compound acts as a competitive inhibitor of these enzymes, thereby providing insights into their catalytic mechanisms and interactions with other molecules. Furthermore, this compound has been used as a fluorescent probe to detect nucleic acids and proteins in biological samples.
属性
IUPAC Name |
8-dodecylsulfanyl-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O2S/c1-4-6-8-10-11-12-13-14-15-17-19-31-24-25-21-20(22(29)26-23(30)27(21)3)28(24)18-16-9-7-5-2/h4-19H2,1-3H3,(H,26,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIYBHPFOZYAKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCCCCC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B406863.png)
![1,6-dichloro-4-(2,3-dichlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406864.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B406865.png)
![1-(4-chlorophenyl)-3-methyl-4-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B406868.png)
![3,3'-dimethyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406871.png)

![(2-Methoxyphenyl)-[4-(2-thienyl)thiazol-2-yl]amine](/img/structure/B406875.png)


![4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406881.png)
![4-[5-(1-naphthyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406882.png)

![1-Bromo-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406884.png)
![Pentyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406885.png)